Product packaging for c[L-Phe-D-pro-L-Tyr-D-trp](Cat. No.:)

c[L-Phe-D-pro-L-Tyr-D-trp]

Cat. No.: B10847402
M. Wt: 593.7 g/mol
InChI Key: YMZQUJVCPUZHJG-RRGQHJHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c[L-Phe-D-pro-L-Tyr-D-trp] is a synthetic cyclic tetrapeptide designed for advanced research applications. Its structure incorporates a unique sequence of alternating L- and D-amino acids, a feature known to confer conformational rigidity and enhance stability against enzymatic degradation . The presence of aromatic residues (Phe, Tyr, Trp) and the proline-derived ring system creates a complex three-dimensional scaffold. Such scaffolds are of significant interest in medicinal chemistry as "privileged structures" that can be optimized to bind with high affinity to diverse biological targets . Cyclic peptides in general have emerged as a promising class of molecules for probing protein-protein interactions and developing next-generation therapeutics, owing to their ability to combine the specificity of biologics with some favorable properties of small molecules . The inclusion of D-amino acids, in particular, is a recognized strategy to improve the metabolic stability and membrane permeability of peptide-based compounds . This product is provided as a high-purity compound to support investigative studies in chemical biology, supramolecular chemistry, and drug discovery. It is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H35N5O5 B10847402 c[L-Phe-D-pro-L-Tyr-D-trp]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H35N5O5

Molecular Weight

593.7 g/mol

IUPAC Name

(3S,6R,9S,12R)-3-benzyl-9-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C34H35N5O5/c40-24-14-12-22(13-15-24)17-27-31(41)36-28(19-23-20-35-26-10-5-4-9-25(23)26)32(42)38-29(18-21-7-2-1-3-8-21)34(44)39-16-6-11-30(39)33(43)37-27/h1-5,7-10,12-15,20,27-30,35,40H,6,11,16-19H2,(H,36,41)(H,37,43)(H,38,42)/t27-,28+,29-,30+/m0/s1

InChI Key

YMZQUJVCPUZHJG-RRGQHJHPSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=C(C=C6)O

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=C(C=C6)O

Origin of Product

United States

Synthetic Methodologies for C L Phe D Pro L Tyr D Trp and Analogues

Solid-Phase Peptide Synthesis (SPPS) for Linear Precursors of c[L-Phe-D-pro-L-Tyr-D-trp]

Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield, is the cornerstone for preparing the linear peptide precursor required for cyclization. eurogentec.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin. peptide.com This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. eurogentec.com

The synthesis of the linear precursor, H-L-Phe-D-Pro-L-Tyr-D-Trp-OH, typically employs the Fmoc/tBu strategy. ub.edu In this method, the Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu) for Tyrosine. The synthesis cycle consists of:

Deprotection: Removal of the Nα-Fmoc group, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free amine for the next coupling step. ub.edu

Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid, followed by its reaction with the N-terminal amine of the resin-bound peptide to form a peptide bond.

Washing: Thorough washing of the resin to remove excess reagents and by-products before the next cycle.

This cycle is repeated until the full linear sequence (D-Trp, L-Tyr, D-Pro, L-Phe) is assembled on the resin. The choice of resin is critical; for producing a C-terminal carboxylic acid needed for head-to-tail cyclization, a highly acid-labile resin like 2-chlorotrityl chloride (2-CTC) is often used. researchgate.net This allows the fully protected linear peptide to be cleaved from the resin under very mild acidic conditions (e.g., with dilute trifluoroacetic acid, TFA), keeping the side-chain protecting groups intact for the subsequent cyclization step. researchgate.net

The efficiency of the coupling step is paramount to the success of the synthesis. A variety of coupling reagents are used to facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate. bachem.com

Table 1: Common Coupling Reagents for SPPS
Reagent ClassExamplesNotes
Aminium/Uronium SaltsHBTU, HATU, HCTU, TBTUHighly efficient and widely used for routine SPPS. sigmaaldrich.com HATU is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its HOAt leaving group. sigmaaldrich.com
Phosphonium SaltsPyBOP, PyAOPGenerate highly reactive intermediates. sigmaaldrich.com Unlike uronium reagents, they do not cause guanidinylation of the N-terminal amine, a potential chain-terminating side reaction. sigmaaldrich.com
CarbodiimidesDCC, DIC, EDCClassic coupling reagents, often used with additives like HOBt or OxymaPure to enhance reaction rates and suppress racemization. bachem.com

Solution-Phase Cyclization Approaches for c[L-Phe-D-pro-L-Tyr-D-trp]

Once the protected linear precursor is cleaved from the resin, cyclization is most commonly performed in the solution phase. nih.govnih.gov A major challenge in solution-phase cyclization is the competition between the desired intramolecular reaction and intermolecular reactions (dimerization, oligomerization). rsc.org To favor the formation of the monomeric cyclic product, the reaction must be carried out under high-dilution conditions, typically at concentrations in the range of 1-5 mM. researchgate.netemorychem.science

The principle of high dilution is to maintain a very low concentration of the linear peptide, such that the probability of one end of a molecule reacting with its other end is much higher than the probability of it reacting with another molecule. nih.gov This is often achieved by the slow, controlled addition of the linear peptide and the coupling reagent into a large volume of solvent using a syringe pump, a technique known as pseudo-high dilution. researchgate.netnih.gov Common solvents for this step include DMF, dichloromethane (B109758) (DCM), or mixtures thereof. The choice of solvent and base (e.g., N,N-diisopropylethylamine, DIPEA) is optimized to ensure solubility of the protected peptide and facilitate the reaction. emorychem.science

Chemoenzymatic Synthesis of Cyclic Peptides

Chemoenzymatic synthesis represents a powerful and increasingly utilized strategy that combines the flexibility of chemical synthesis with the remarkable efficiency and selectivity of enzymatic catalysis. researchgate.netnih.gov In this approach, the linear peptide precursor is first synthesized using standard SPPS. nih.gov The final, and often challenging, macrocyclization step is then performed by an enzyme. researchgate.net

Thioesterase (TE) domains, which are the natural cyclases found in non-ribosomal peptide synthetase (NRPS) machinery, are particularly effective for this purpose. purdue.edunih.gov These enzymes can catalyze head-to-tail macrolactamization with high efficiency and specificity, often under mild, aqueous conditions. researchgate.netfigshare.com The linear precursor is typically prepared as a C-terminal thioester (e.g., an N-acetylcysteamine or 'SNAC' ester) to serve as a substrate for the thioesterase. nih.gov

Recent studies have identified and engineered discrete Penicillin-Binding Protein-type Thioesterases (PBP-type TEs) that show broad substrate scope and high efficiency, even for the cyclization of challenging small peptides like tetrapeptides. researchgate.net This chemoenzymatic approach offers several advantages over purely chemical methods, including:

High Selectivity: Enzymes can avoid common side reactions like epimerization. figshare.com

Mild Conditions: Reactions are typically run in aqueous buffers at or near neutral pH, avoiding the harsh reagents and solvents used in chemical cyclization. acs.org

Efficiency: Enzymatic cyclization can be very rapid and high-yielding. acs.orgpentelutelabmit.com

This strategy merges the robustness of SPPS for creating diverse linear sequences with the precision of biocatalysis for the final ring-closing step, opening new avenues for the efficient production of cyclic peptides. nih.govfigshare.com

Advanced Synthetic Techniques for Conformational Constraint in c[L-Phe-D-pro-L-Tyr-D-trp]-like Peptides

The therapeutic potential of cyclic tetrapeptides such as c[L-Phe-D-pro-L-Tyr-D-trp] is intrinsically linked to their three-dimensional structure. A well-defined conformation is crucial for selective binding to biological targets. However, even cyclic peptides can exhibit considerable conformational flexibility. To address this, advanced synthetic methodologies have been developed to impose rigid constraints on the peptide backbone and side chains, thereby locking the molecule into a specific, biologically active conformation. These techniques are pivotal in the rational design of potent and selective peptide-based therapeutics.

A variety of strategies have been employed to introduce conformational rigidity into cyclic peptides. These include the incorporation of sterically hindered or unnatural amino acids, N-methylation of the peptide backbone, and the introduction of covalent bridges between amino acid side chains, often referred to as "peptide stapling." Such modifications can pre-organize the peptide into a desired secondary structure, such as a β-turn, which is often essential for receptor recognition.

For instance, the strategic replacement of amino acids with D-isomers or the incorporation of a D-Pro-L-Pro motif can induce stable β-hairpin structures. nih.gov N-methylation, the substitution of an amide proton with a methyl group, can restrict the rotation around the C-N bond and shield the peptide from enzymatic degradation. acs.orgnih.gov More sophisticated approaches involve the synthesis of "stapled" peptides, where a covalent linkage between two amino acid side chains creates a rigid macrocycle within the peptide structure.

One innovative stapling technique applicable to peptides containing tryptophan and phenylalanine or tyrosine involves a palladium-catalyzed C-H activation process. nih.gov This method allows for the creation of a direct covalent bond between the indole (B1671886) side chain of tryptophan and the aryl side chain of phenylalanine or tyrosine. nih.gov This approach is versatile and can be applied in both solution-phase and solid-phase peptide synthesis, offering a powerful tool for constraining the conformation of peptides like c[L-Phe-D-pro-L-Tyr-D-trp]. nih.gov

Another advanced method for overcoming difficult cyclizations and introducing conformational constraints is the use of "click chemistry." In cases where traditional peptide bond formation is inefficient due to steric hindrance or unfavorable ring strain, a copper(I)-catalyzed azide-alkyne cycloaddition can be employed to form a triazole-containing macrocycle. This bioisosteric replacement of a peptide bond can significantly alter the conformational preferences of the cyclic peptide.

The application of these advanced synthetic techniques allows for the fine-tuning of the conformational landscape of cyclic tetrapeptides. By systematically modifying the structure of a parent compound like c[L-Phe-D-pro-L-Tyr-D-trp], it is possible to explore the structure-activity relationship and develop analogues with improved pharmacological profiles.

A practical example of these principles can be seen in the study of CJ-15,208, a close analogue of the subject compound with the sequence cyclo[Phe-D-Pro-Phe-Trp]. Research on this molecule has demonstrated how the substitution of the tryptophan residue with other D-amino acids, including non-natural ones, can significantly impact its biological activity and metabolic stability. mdpi.com

The following interactive table presents data from a study on CJ-15,208 analogues, where the D-Tryptophan residue was substituted with other D-amino acids. This illustrates the profound effect of such modifications on the peptide's affinity for opioid receptors.

Table 1. In Vitro Opioid Receptor Affinity of c[L-Phe-D-pro-L-Phe-D-Trp] Analogues mdpi.com

CompoundSubstitution at Position 4KOR Affinity Ki (nM)MOR Affinity Ki (nM)
Parent Peptide D-Trp1.8 ± 0.3110 ± 10
Analogue 1 D-Ala2.5 ± 0.445 ± 5
Analogue 2 D-Nal(1')1.1 ± 0.228 ± 3
Analogue 3 D-Nal(2')0.8 ± 0.115 ± 2
Analogue 4 D-Bta0.6 ± 0.125 ± 3

KOR: Kappa Opioid Receptor; MOR: Mu Opioid Receptor; Nal: Naphthylalanine; Bta: Benzothienylalanine. Data is presented as mean ± SEM.

The data clearly indicates that substitutions at the D-Trp position can modulate the affinity for both KOR and MOR receptors, in some cases leading to a significant increase in affinity. mdpi.com This underscores the power of utilizing advanced synthetic techniques to incorporate non-natural amino acids for the purpose of optimizing the pharmacological properties of cyclic tetrapeptides.

Conformational Analysis and Dynamics of C L Phe D Pro L Tyr D Trp

Experimental Elucidation of Conformational Ensembles of c[L-Phe-D-pro-L-Tyr-D-trp]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For cyclic peptides like c[L-Phe-D-pro-L-Tyr-D-trp], NMR studies, including Nuclear Overhauser Effect (NOE) experiments, provide information about through-space proximities between protons, which helps to define the peptide's conformation.

Studies on similar cyclic peptides containing proline and aromatic residues have shown that the conformation can be influenced by factors such as the cis-trans isomerization of the peptide bond involving the proline residue. nih.govcore.ac.uk For instance, in endomorphin-1 (Tyr-Pro-Trp-Phe-NH2), the molecule exists in both cis and trans configurations with respect to the Tyr-Pro bond, with the trans isomer being more extended and the cis isomer adopting a more compact, sandwich-like structure where the Tyr and Trp aromatic rings pack against the proline ring. core.ac.uk The presence of D-amino acids, such as D-Proline, can significantly influence the backbone conformation, often inducing specific turns and stabilizing unique structures. nih.gov In some cyclic peptides, the presence of a D-Pro-L-Pro motif has been shown to induce a β-hairpin conformation. nih.gov

For c[L-Phe-D-pro-L-Tyr-D-trp], NOE data would be crucial in establishing the relative orientations of the amino acid side chains. For example, NOE cross-peaks between the aromatic protons of Phe, Tyr, and Trp and the protons of the D-Pro ring would indicate a folded conformation. The chemical shifts of specific protons can also be indicative of their environment; for example, an upfield shift of a proton's resonance can suggest its proximity to an aromatic ring due to the ring current effect. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for Proline-Containing Cyclic Peptides

ProtonTypical Chemical Shift Range (ppm) in Folded ConformationTypical Chemical Shift Range (ppm) in Extended Conformation
Proline Hα3.8 - 4.54.0 - 4.7
Aromatic Protons (Phe, Tyr, Trp)6.5 - 7.5 (can be shifted upfield due to ring stacking)7.0 - 8.0
Amide NH Protons7.0 - 9.0 (temperature dependence indicates solvent exposure)7.5 - 9.5

Note: The specific chemical shifts for c[L-Phe-D-pro-L-Tyr-D-trp] would require experimental determination.

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution. The far-UV CD spectrum (typically 190-250 nm) provides information on the peptide backbone conformation, such as the presence of α-helices, β-sheets, turns, or random coil structures. units.it

The CD spectrum of a well-defined β-hairpin peptide typically shows a strong minimum around 215 nm and a positive signal around 190 nm, whereas a random coil is characterized by a strong minimum near 198 nm. nih.gov For peptides containing aromatic residues like Phe, Tyr, and Trp, the near-UV CD spectrum (250-340 nm) can provide information about the tertiary structure and the environment of these aromatic side chains. units.it The presence of a D-amino acid can significantly alter the CD spectrum. For instance, studies on diastereomeric cyclic peptides have shown that the chirality of the constituent amino acids leads to distinct CD spectra, reflecting their different conformational landscapes. mdpi.com A small positive peak around 230 nm in the CD spectra of some peptide derivatives has been associated with a β-bulge structure and strong binding affinity. jst.go.jp

For c[L-Phe-D-pro-L-Tyr-D-trp], the CD spectrum would be expected to reflect a constrained conformation due to its cyclic nature and the presence of the D-Pro residue. The exact shape of the spectrum would reveal the predominant secondary structural elements present in the conformational ensemble.

Fluorescence spectroscopy, particularly utilizing the intrinsic fluorescence of the tryptophan residue, is a sensitive method for probing the local environment and conformational changes in peptides. researchgate.netescholarship.org The fluorescence emission maximum (λmax) of tryptophan is highly sensitive to the polarity of its environment; a blue shift (to shorter wavelengths) indicates a more hydrophobic or buried environment, while a red shift (to longer wavelengths) suggests a more solvent-exposed environment. researchgate.net

In cyclic hexapeptides, the fluorescence quantum yields and lifetimes of tryptophan have been shown to vary depending on its position within the sequence, reflecting different local backbone conformations and interactions with quenching groups like the peptide bond. nih.gov The fluorescence of tyrosine can also be used as a probe, although its quantum yield is generally lower and it can be quenched by energy transfer to tryptophan. nih.gov

For c[L-Phe-D-pro-L-Tyr-D-trp], changes in the tryptophan fluorescence intensity or λmax could be used to monitor conformational transitions induced by changes in solvent, temperature, or binding to a target molecule. Time-resolved fluorescence measurements can provide further insights into the dynamics of the tryptophan side chain and its local environment. nih.gov

Table 2: Typical Tryptophan Fluorescence Properties in Different Environments

EnvironmentEmission Maximum (λmax)
Buried (hydrophobic)~330-340 nm
Partially exposed~340-350 nm
Fully exposed to water~350-355 nm

Computational Modeling of c[L-Phe-D-pro-L-Tyr-D-trp] Conformations

Computational methods, particularly molecular dynamics simulations, are indispensable for exploring the conformational space of peptides and complementing experimental data.

Molecular Dynamics (MD) simulations provide a dynamic picture of a peptide's conformational landscape by solving Newton's equations of motion for the atoms of the system. nih.gov For cyclic peptides, MD simulations can explore the different conformations accessible to the molecule in solution, taking into account the flexibility of the peptide backbone and side chains. nih.govuniroma1.it

The choice of force field is critical for the accuracy of MD simulations. nih.gov Simulations of peptides containing D-amino acids have been successfully performed using modified force fields. uniroma1.it MD simulations can be used to calculate theoretical NMR parameters, such as NOE distances and coupling constants, which can then be compared with experimental data to validate the simulated structures. nih.gov Furthermore, MD simulations can reveal the formation and stability of intramolecular hydrogen bonds, which are key elements in defining the peptide's structure. nih.gov For peptides with aromatic residues, simulations can shed light on stacking interactions between the aromatic rings. nih.gov

A significant challenge in conventional MD simulations is the risk of getting trapped in local energy minima, preventing a thorough exploration of the conformational space. Replica-Exchange Molecular Dynamics (REMD) is an enhanced sampling technique that overcomes this limitation. nih.govsoton.ac.uk In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. researchgate.net Periodically, the coordinates of the replicas at different temperatures are exchanged. The higher temperatures allow the system to overcome energy barriers more easily, leading to a much broader sampling of the conformational landscape. soton.ac.uk

REMD has been shown to be particularly effective for studying the conformational dynamics of cyclic peptides, providing a more comprehensive picture of the accessible conformations and their relative populations compared to conventional MD. science.gov For c[L-Phe-D-pro-L-Tyr-D-trp], REMD simulations would be highly beneficial in identifying all significant low-energy conformations and the pathways for interconversion between them, thus providing a more complete understanding of its dynamic behavior.

Force Field Development and Validation for D-Amino Acid Containing Cyclic Peptides

The accurate computational modeling of cyclic peptides, especially those containing non-canonical residues like D-amino acids, is heavily reliant on the quality of the force fields used. researchgate.net Force fields are sets of parameters that describe the potential energy of a system of atoms and are essential for molecular mechanics simulations. researchgate.net Standard force fields like AMBER, CHARMM, and OPLS-AA have been developed and refined over the years to model proteins and peptides. wustl.edu However, the presence of D-amino acids can introduce conformational preferences not typically observed in peptides composed solely of L-amino acids, necessitating careful validation and potential refinement of force field parameters. researchgate.netnih.gov

The development and validation of force fields for D-amino acid-containing cyclic peptides often involve a multi-step process:

Parameterization: This involves deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions for the D-amino acid residues. For D-amino acids with achiral side chains, the conformational propensities are generally an inversion of their L-counterparts. nih.gov However, for residues with chiral side chains, the situation is more complex. nih.gov

Validation: The performance of the force field is then validated by comparing computational results with experimental data, such as that obtained from NMR spectroscopy or X-ray crystallography. wustl.edunih.gov This is crucial to ensure the force field can accurately predict the conformational populations and dynamics of the cyclic peptide in solution. nih.gov For instance, initial studies on cyclo-(D-Pro-L-Pro-D-Pro-L-Pro) using the AMBER* force field found a conformer with ttcc amide bonds to be the most stable, a conformation not observed experimentally, highlighting the need for careful force field selection and validation. wustl.edu

Several studies have focused on evaluating and improving force fields for cyclic peptides. nih.govbiorxiv.org For example, replica-exchange molecular dynamics (REMD) simulations have been used to explore the conformational landscape of cyclic peptides containing L- and D-amino acids, testing the performance of various force fields like Amber96, Amber14, RSFF2C, and Charmm36 in both implicit and explicit solvent models. biorxiv.orgbiorxiv.org These studies have shown that the choice of force field can significantly impact the predicted conformational ensemble. biorxiv.org Furthermore, the development of residue-specific force fields (RSFFs) has shown promise in improving the accuracy of simulations for peptides. biorxiv.org

Force FieldKey Features/Considerations for D-Amino Acid Peptides
AMBERWidely used, but requires careful validation for non-standard residues. Early versions sometimes predicted experimentally unobserved conformers for D-Proline containing peptides. wustl.edu
CHARMMAnother common force field; parameters for depsipeptide linkages and methylated amino acids have been developed. nih.gov
OPLS-AAAll-atom force field also used for peptide simulations. wustl.edu
RSFF (Residue-Specific Force Field)Derived from standard force fields like Amber14SB, it has shown improved performance for peptides. biorxiv.org

Kinematic Closure and Stochastic Search Algorithms for Cyclic Tetrapeptide Conformers

Exploring the vast conformational space of cyclic peptides to identify low-energy structures is a significant computational challenge. researchgate.net Two powerful techniques employed for this purpose are kinematic closure and stochastic search algorithms.

Kinematic Closure is an analytical method that can reconstruct the backbone of a cyclic peptide from a set of Cα atom coordinates. nih.govnih.gov This method is particularly useful because it can naturally incorporate non-canonical geometries, such as cis-trans isomerism, which is crucial for proline-containing peptides. nih.govnih.gov Algorithms like the generalized kinematic closure (GenKIC) used in Rosetta are employed to sample cyclic peptide backbones. plos.orgbiorxiv.org In this approach, the torsion angles of a subset of residues are randomly sampled, and the remaining torsion angles are solved algebraically to ensure the ring is closed. plos.org

Stochastic Search Algorithms , such as Monte Carlo methods, provide an efficient way to traverse large energy barriers, like those associated with proline cis-trans isomerization, and avoid getting trapped in local energy minima. rsc.org These methods randomly sample a subset of dihedral angles at each step, followed by energy minimization. rsc.org The resulting conformers are then accepted or rejected based on an energetic criterion. rsc.org A stochastic search algorithm has been successfully applied to probe the conformations of cyclic peptides by first generating random conformations and evaluating their ability to form a closed ring. nih.gov This is followed by the addition of side chains and optimization using a force field. nih.gov

These computational methods are often used in combination to effectively explore the conformational landscape of cyclic tetrapeptides. researchgate.net For instance, a stochastic search can generate an initial pool of diverse conformations, which can then be refined and analyzed using molecular dynamics simulations with a validated force field.

AlgorithmPrincipleApplication to c[L-Phe-D-pro-L-Tyr-D-trp]
Kinematic Closure (e.g., GenKIC)Algebraically solves for a subset of backbone torsion angles to ensure ring closure, given the other torsions. plos.orgbiorxiv.orgEfficiently generates valid cyclic backbone structures, including those with the D-Pro residue.
Stochastic Search (e.g., Monte Carlo)Randomly samples conformational space, overcoming energy barriers to find low-energy structures. rsc.orgCan explore the various cis/trans isomers of the D-Pro peptide bond and different side-chain orientations.

Prediction of Amide Cis-Trans Isomerism, particularly for D-Proline

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans form is generally favored for most amino acid pairings, the energy barrier for cis-trans isomerization is lower for X-Pro bonds, making the cis conformation more accessible. researchgate.net This isomerization is a slow process on the NMR timescale, often allowing for the direct observation of both isomers. researchgate.netnih.gov The presence of a D-proline residue, as in c[L-Phe-D-pro-L-Tyr-D-trp], further influences this equilibrium.

The cis/trans ratio of the peptide bond preceding proline is sensitive to the nature of the preceding amino acid. nih.gov Studies have shown that an aromatic residue preceding proline can slow the rate of cis to trans isomerization, suggesting a stabilizing interaction between the aromatic ring and the proline ring. researchgate.netnih.gov In c[L-Phe-D-pro-L-Tyr-D-trp], the L-Phe residue precedes the D-Pro, making this a relevant consideration.

NMR spectroscopy is a primary experimental tool for studying proline cis-trans isomerization. researchgate.netnih.gov Distinct sets of signals for the cis and trans isomers can often be observed in the NMR spectrum, allowing for the determination of their relative populations. d-nb.infoimrpress.com Computational methods, when used with a validated force field, can also predict the relative stabilities of the cis and trans conformers. wustl.edu However, accurately predicting this equilibrium can be challenging, and discrepancies between different force fields can arise. wustl.edu

For cyclic tetrapeptides, the ring strain significantly influences the energetics of cis-trans isomerization, often making the cis and trans isomers closer in energy than in linear peptides. acs.orgacs.org The introduction of D-amino acids or proline residues can further stabilize isomers containing cis-peptide bonds. acs.org

Influence of D-Amino Acids (D-pro, D-trp) on Backbone and Side-Chain Conformations

The incorporation of D-amino acids into a peptide sequence is a subtle modification that can have profound effects on its conformation. sci-hub.se While it doesn't change the chemical composition, it alters the stereochemistry at the α-carbon, which in turn influences the preferred backbone dihedral angles (φ, ψ) and the orientation of the side chain. nih.govsci-hub.se

In c[L-Phe-D-pro-L-Tyr-D-trp], the presence of both D-proline and D-tryptophan significantly shapes the conformational landscape.

D-Proline: D-proline is often used to induce specific turn structures in peptides. nih.govwisc.edu It has a high propensity to occupy the i+1 position of a type II' β-turn. nih.govscispace.com The cyclic nature of the proline side chain restricts the φ torsion angle, providing a significant conformational constraint. The D-configuration of proline inverts the typical conformational preferences observed for L-proline. nih.gov

Identification and Stability of Specific Turn Motifs in c[L-Phe-D-pro-L-Tyr-D-trp] (e.g., β-turns, γ-turns)

Cyclic tetrapeptides, due to the constraints of their 12-membered ring, are predisposed to adopt turn structures. sci-hub.se Turns are regions of the peptide backbone where the polypeptide chain reverses its direction. The most common types of turns are β-turns and γ-turns.

β-Turns: A β-turn involves four amino acid residues (i, i+1, i+2, i+3) and is often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. wustl.edu There are several types of β-turns (e.g., type I, I', II, II'), which are distinguished by the φ and ψ dihedral angles of the central two residues (i+1 and i+2). sci-hub.se The presence of a D-amino acid in the i+1 or i+2 position can favor the formation of specific β-turn types. For instance, a D-amino acid in the i+1 position strongly promotes a type II' β-turn. scispace.com Given the sequence of c[L-Phe-D-pro-L-Tyr-D-trp], a type II' β-turn involving the D-Pro residue is a highly probable conformational feature. nih.govrsc.org

γ-Turns: A γ-turn is a tighter turn involving three residues (i, i+1, i+2) and can be stabilized by a hydrogen bond between the carbonyl of residue i and the amide proton of residue i+2. sci-hub.se Inverse γ-turns are mirror images of γ-turns in terms of their backbone dihedral angles. sci-hub.se

The stability of these turn motifs is influenced by the amino acid sequence, the chirality of the residues, and the solvent environment. nih.gov The D-Pro-Gly sequence, for example, is a well-known promoter of stable type II' β-turns. nih.gov In c[L-Phe-D-pro-L-Tyr-D-trp], the D-Pro-L-Tyr segment could potentially form a stable turn. The presence of aromatic residues, like Phe and Tyr, can also contribute to the stability of turn structures through side-chain interactions. nih.gov

Solvent Effects on the Conformational Landscape of c[L-Phe-D-pro-L-Tyr-D-trp]

The solvent environment plays a critical role in shaping the conformational landscape of a peptide. rsc.org The relative stability of different conformers can change dramatically when moving from a nonpolar solvent to a polar one. acs.orgacs.org This is because the solvent can interact with the peptide through hydrogen bonding and electrostatic interactions, stabilizing certain conformations over others. rsc.orgmdpi.com

For cyclic peptides, solvent effects can be particularly pronounced. ethz.ch In a nonpolar solvent like chloroform, intramolecular hydrogen bonds are often favored as they shield polar groups from the unfavorable environment. acs.org This can lead to more compact, "closed" conformations. In a polar solvent like water or DMSO, the peptide can form hydrogen bonds with the solvent molecules, which can compete with and disrupt intramolecular hydrogen bonds. rsc.orgmdpi.com This can favor more "open" conformations.

For c[L-Phe-D-pro-L-Tyr-D-trp], the solvent will influence:

Hydrogen Bonding: In a nonpolar solvent, intramolecular hydrogen bonds, such as those stabilizing β- or γ-turns, are likely to be more prevalent. In a polar solvent, these may be disrupted in favor of hydrogen bonding with the solvent. acs.org

Side-Chain Orientations: The hydrophobic side chains of Phe and Trp will tend to be buried in the interior of the peptide in a polar solvent to minimize contact with water, while the polar Tyr side chain will prefer to be solvent-exposed. The opposite may be true in a nonpolar solvent.

Cis-Trans Isomerism: The polarity of the solvent can also affect the cis-trans equilibrium of the D-Pro peptide bond. For example, in cyclo-(D-Pro-L-Pro-D-Pro-L-Pro), the cis-trans-cis-trans conformer is more favored in water due to its large dipole moment, while the all-trans conformer is more stable in vacuo. wustl.edu

Computational studies often use implicit solvent models (like GB/SA) or explicit solvent simulations to account for these effects. wustl.eduacs.org Comparing the conformational ensembles in different solvents provides valuable insights into the flexibility and adaptability of the peptide's structure. acs.org

Proteolytic Stability and Metabolic Resistance of C L Phe D Pro L Tyr D Trp

Mechanisms of Enhanced Proteolytic Stability due to Cyclization

Cyclization is a key strategy for improving the stability of peptides. americanpeptidesociety.orgbohrium.com By forming a covalent bond between the N-terminus and C-terminus, a cyclic structure is created that confers significant resistance to degradation by proteases. americanpeptidesociety.org This enhanced stability is attributed to two primary mechanisms: the absence of termini, which are the primary sites of action for exopeptidases, and the increased conformational rigidity, which limits the access of endopeptidases. nih.govnih.gov

Exopeptidases are enzymes that cleave peptide bonds at the N-terminal or C-terminal ends of a polypeptide chain. Linear peptides, with their free amino and carboxyl termini, are highly susceptible to degradation by these enzymes. nih.govsemanticscholar.org The cyclization of a peptide, as in c[L-Phe-D-pro-L-Tyr-D-trp], eliminates these terminal ends. biomolther.orgdovepress.com This structural modification renders the peptide inherently resistant to the hydrolytic action of exopeptidases, thereby significantly increasing its metabolic half-life. nih.govnih.gov

Endopeptidases cleave peptide bonds within the polypeptide chain. While cyclization does not inherently protect all internal peptide bonds, the resulting conformational rigidity of the cyclic structure plays a crucial role in limiting endopeptidase access. nih.govsemanticscholar.org The cyclic backbone restricts the peptide's flexibility, making it difficult for the molecule to adopt the specific conformation required to fit into the active site of an endopeptidase. nih.govmdpi.com This steric hindrance reduces the likelihood of enzymatic recognition and subsequent cleavage. researchgate.net The rigid, pre-organized conformation of many cyclic peptides, including cyclic tetrapeptides, contributes to their increased stability against a broad range of proteases. researchgate.netresearchgate.net

Contribution of D-Amino Acids (D-pro, D-trp) to Proteolytic Resistance

The incorporation of non-native D-amino acids is a well-established strategy to enhance the proteolytic stability of peptides. biopharmaspec.comfrontiersin.org Proteases are highly stereospecific enzymes, evolved to recognize and cleave peptide bonds between L-amino acids, the naturally occurring enantiomers. nih.gov The presence of D-amino acids, such as D-proline (D-pro) and D-tryptophan (D-trp) in the structure of c[L-Phe-D-pro-L-Tyr-D-trp], disrupts the typical L-configuration of the peptide backbone.

This alteration makes the peptide a poor substrate for most common proteases, which are unable to efficiently bind and cleave the peptide bonds adjacent to or involving the D-amino acid residues. biopharmaspec.comnih.gov Studies have demonstrated that even a single D-amino acid substitution can significantly increase a peptide's resistance to enzymatic degradation and extend its plasma half-life. biopharmaspec.commdpi.com The inclusion of both D-pro and D-trp in the cyclic structure of c[L-Phe-D-pro-L-Tyr-D-trp] therefore provides a powerful, synergistic mechanism for metabolic resistance.

Comparative Analysis of Stability between c[L-Phe-D-pro-L-Tyr-D-trp] and Linear/All-L Counterparts

The combination of cyclization and D-amino acid incorporation gives c[L-Phe-D-pro-L-Tyr-D-trp] a significant stability advantage over its linear and all-L-amino acid counterparts.

Linear peptides are rapidly degraded by both exopeptidases and endopeptidases. nih.govsemanticscholar.org A linear version of this tetrapeptide, even with D-amino acids, would still be susceptible to exopeptidases. Conversely, a cyclic peptide composed entirely of L-amino acids (cyclo[L-Phe-L-Pro-L-Tyr-L-Trp]) would be resistant to exopeptidases but could still be a target for endopeptidases, although its rigidity would offer some protection. biomolther.orgdovepress.com

Research consistently shows that cyclic peptides exhibit superior stability compared to their linear analogs. dovepress.comresearchgate.net For instance, one study demonstrated a 30-fold increase in stability for a cyclic peptide compared to its linear form at pH 7. dovepress.com Furthermore, the introduction of D-amino acids has been shown to render peptides almost completely resistant to proteolytic digestion. mdpi.comnih.gov Therefore, c[L-Phe-D-pro-L-Tyr-D-trp], with its dual protective features, is expected to have a substantially longer biological half-life than both its linear and its all-L cyclic equivalents. This enhanced stability is a critical factor for its development as a potential therapeutic agent, as it allows for sustained activity in a biological system. nih.gov

Table 1: Predicted Relative Stability of c[L-Phe-D-pro-L-Tyr-D-trp] and its Analogs

CompoundStructureKey Stability FeaturesPredicted Proteolytic Resistance
c[L-Phe-D-pro-L-Tyr-D-trp] Cyclic Cyclization, D-amino acids (D-pro, D-trp) Very High
Linear[L-Phe-D-pro-L-Tyr-D-trp]LinearD-amino acids (D-pro, D-trp)Moderate to High
cyclo[L-Phe-L-Pro-L-Tyr-L-Trp]CyclicCyclizationModerate
Linear[L-Phe-L-Pro-L-Tyr-L-Trp]LinearNoneLow

Table 2: Summary of Structural Contributions to Stability

Structural FeatureMechanism of ActionEffect on Peptide Stability
Cyclization Eliminates termini, preventing exopeptidase action.Significantly Increased
Induces conformational rigidity, hindering endopeptidase access.Moderately to Significantly Increased
D-Amino Acid Incorporation Creates unnatural stereochemistry, preventing protease recognition and binding.Significantly Increased

Structure Activity Relationship Sar Studies of C L Phe D Pro L Tyr D Trp Analogues

Methodologies for SAR Elucidation

The exploration of the structure-activity landscape of c[L-Phe-D-Pro-L-Tyr-D-Trp] analogues relies on a variety of sophisticated techniques. These methodologies allow for a detailed understanding of how specific structural changes impact biological activity.

Systematic Amino Acid Scanning (e.g., Alanine (B10760859) Scan)

A primary method for dissecting the contribution of individual amino acid side chains to a peptide's function is systematic amino acid scanning, most notably the alanine scan. d-nb.inforesearchgate.net In this approach, each amino acid residue in the parent peptide is systematically replaced with alanine. Alanine is chosen because its small, non-functional methyl side chain removes the specific interactions of the original residue without introducing significant steric hindrance or new chemical functionalities. By comparing the biological activity of the alanine-substituted analogues to the parent compound, the importance of each original side chain can be inferred. nih.gov A significant drop in activity upon substitution suggests that the original residue is critical for binding or efficacy, often referred to as a "hotspot." d-nb.info Conversely, maintained or even enhanced activity indicates that the original side chain is not essential and may even be detrimental to the desired function. This technique has been widely applied to various peptides to identify key residues involved in receptor binding and signal transduction. nih.govacs.org

Positional and Stereochemical Mutagenesis (L-to-D substitutions)

Positional and stereochemical mutagenesis involves the substitution of amino acids at specific positions with other natural or non-natural amino acids, including the inversion of stereochemistry from the L- to the D-configuration. nih.govpnas.org L-to-D substitutions are particularly informative as they can dramatically alter the peptide's three-dimensional structure and its interaction with chiral biological targets like receptors and enzymes. nih.gov The introduction of a D-amino acid can induce specific turns in the peptide backbone, leading to more constrained and sometimes more stable conformations. nih.gov This can result in enhanced receptor affinity, selectivity, and resistance to enzymatic degradation. By systematically replacing each L-amino acid in c[L-Phe-D-Pro-L-Tyr-D-Trp] with its D-isomer, researchers can probe the stereochemical requirements at each position for optimal biological activity. nih.govpnas.org

Correlation of Specific Amino Acid Residues (L-Phe, D-pro, L-Tyr, D-trp) with Biological Activity

The biological activity of c[L-Phe-D-Pro-L-Tyr-D-Trp] is a composite of the contributions from each of its constituent amino acid residues.

L-Phenylalanine (L-Phe): The aromatic side chain of phenylalanine is often involved in hydrophobic and π-π stacking interactions with biological targets. asm.org In many bioactive peptides, the substitution of Phe can lead to significant changes in activity, highlighting its importance in receptor recognition. aimspress.com

D-Proline (D-Pro): The incorporation of a D-Pro residue is a common strategy in peptide design to induce a specific β-turn conformation. nih.gov This rigidifies the peptide backbone, which can pre-organize the molecule into a bioactive conformation, leading to higher affinity and stability. The D-Pro-L-Xxx motif is a well-known turn inducer. nih.gov

L-Tyrosine (L-Tyr): The phenolic side chain of tyrosine can participate in hydrogen bonding through its hydroxyl group and in hydrophobic interactions via its aromatic ring. researchgate.net The hydroxyl group can be a critical determinant of specificity and potency. oup.com In some cases, the substitution of Tyr with Phe can help to distinguish between the importance of the aromatic ring versus the hydroxyl functionality. oup.com

D-Tryptophan (D-Trp): The large, aromatic indole (B1671886) side chain of tryptophan can engage in a variety of interactions, including hydrophobic, cation-π, and hydrogen bonding. aimspress.com The use of the D-isomer of tryptophan in peptides has been shown to enhance potency and receptor selectivity in various systems, often by promoting specific conformational arrangements. nih.govpnas.org

The interplay of these residues creates a unique pharmacophore, and SAR studies help to dissect the individual contributions.

Influence of Ring Size and Topology on Functional Properties

Below is an interactive table summarizing the general effects of ring size modifications on cyclic peptide properties.

Ring Size ModificationPotential Effect on ConformationPotential Impact on Biological Activity
Ring Contraction Increased rigidity, more defined conformation.May enhance affinity if the constrained conformation is bioactive; may decrease affinity if it is not.
Ring Expansion Increased flexibility, larger conformational space.May allow for induced fit at the receptor; may decrease affinity due to entropic penalty upon binding.
Topological Changes Altered spatial arrangement of side chains.Can lead to changes in receptor selectivity and potency.

Stereochemical Impact on Biological Specificity and Potency

The stereochemistry of the amino acid residues is a fundamental factor governing the biological activity of peptides. nih.gov The specific arrangement of L- and D-amino acids in c[L-Phe-D-Pro-L-Tyr-D-Trp] dictates its three-dimensional shape and, consequently, its ability to bind to specific biological targets with high affinity. nih.govpnas.org

The presence of D-amino acids, such as D-Pro and D-Trp in the parent scaffold, is often crucial for activity. aimspress.com Replacing an L-amino acid with its D-enantiomer (or vice versa) can have profound effects:

Altered Conformation: L-to-D substitutions can drastically change the peptide's backbone conformation, leading to a different spatial presentation of the side chains. nih.gov

Modified Receptor Interactions: As biological receptors are chiral, they often exhibit a strong preference for a specific stereoisomer of a ligand. A change in stereochemistry can lead to a loss of key binding interactions or the introduction of steric clashes, resulting in reduced potency. nih.govpnas.org Conversely, in some cases, a D-amino acid might be preferred at a specific position to optimize the fit with the receptor.

Enhanced Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically recognize L-amino acid sequences. This can lead to a longer biological half-life.

The following table illustrates the potential impact of stereochemical changes on the activity of c[L-Phe-D-Pro-L-Tyr-D-Trp] analogues, based on general principles of SAR.

AnalogueStereochemical ChangeExpected Impact on ActivityRationale
c[D-Phe -D-Pro-L-Tyr-D-Trp]L-Phe to D-PheLikely significant changeAlters the orientation of the Phe side chain, potentially disrupting key hydrophobic or aromatic interactions.
c[L-Phe-L-Pro -L-Tyr-D-Trp]D-Pro to L-ProLikely significant changeThe D-Pro-L-Tyr junction is critical for inducing a specific turn; its removal would alter the global conformation.
c[L-Phe-D-Pro-D-Tyr -D-Trp]L-Tyr to D-TyrLikely significant changeInverts the position of the Tyr side chain, affecting hydrogen bonding and aromatic interactions.
c[L-Phe-D-Pro-L-Tyr-L-Trp ]D-Trp to L-TrpLikely significant changeThe D-Trp residue is often crucial for high-potency interactions in related peptides; its inversion could reduce affinity. pnas.org

Molecular Interaction Mechanisms of C L Phe D Pro L Tyr D Trp

Peptide-Receptor Interactions and Ligand-Induced Conformational Changes

The interaction of c[L-Phe-D-pro-L-Tyr-D-trp] with its target receptors is a dynamic process characterized by specific binding events and subsequent conformational adjustments in both the peptide and the receptor. These changes are fundamental to the initiation of downstream signaling pathways.

The binding of cyclic peptides like c[L-Phe-D-pro-L-Tyr-D-trp] to their receptors is dictated by the specific amino acid residues at the interface. While direct structural data for the complex of c[L-Phe-D-pro-L-Tyr-D-trp] with its receptor is not extensively detailed in the provided information, general principles of peptide-receptor interactions can be inferred. The binding affinity and selectivity of such peptides are often determined by a small number of "hot spot" residues that contribute a significant portion of the binding energy. acs.orgresearchgate.net These hot spots frequently involve aromatic residues like Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe), which can participate in hydrophobic, π-π stacking, and cation-π interactions. acs.orgnih.gov

For instance, in other peptide-receptor systems, the tryptophan residue is often crucial for binding, inserting into hydrophobic pockets on the receptor surface. pnas.org The D-proline residue in c[L-Phe-D-pro-L-Tyr-D-trp] likely induces a specific turn conformation, which is critical for orienting the other pharmacophoric residues for optimal receptor engagement. nih.govmdpi.com The Tyr and Phe residues also contribute to the binding through their aromatic side chains, potentially interacting with complementary hydrophobic or aromatic pockets on the receptor. nih.gov

Studies on related cyclic peptides have shown that even subtle changes, such as the stereochemistry of a single amino acid, can significantly alter receptor affinity and selectivity, highlighting the precise nature of these interactions. nih.gov For example, the substitution of L-Trp with D-Trp in a related cyclic peptide, CJ-15,208, altered its activity profile. mdpi.comnih.gov

A summary of key residue interactions in peptide-receptor binding:

Residue Type in Peptide Potential Interaction Type Interacting Residue on Receptor
Aromatic (Trp, Tyr, Phe) Hydrophobic, π-π stacking, Cation-π Hydrophobic pockets, Aromatic residues
Proline (D-Pro) Induces β-turn conformation Stabilizes overall binding conformation

The ability of c[L-Phe-D-pro-L-Tyr-D-trp] to act as either an agonist or an antagonist is rooted in the specific conformational changes it induces in the receptor upon binding. An agonist will stabilize an active conformation of the receptor, leading to the initiation of a cellular response. Conversely, an antagonist binds to the receptor but fails to induce the necessary conformational change for activation, thereby blocking the action of an agonist.

The stereochemistry of the amino acid residues plays a pivotal role in determining the functional outcome. For the related peptide CJ-15,208, the D-Trp isomer was found to be a dual KOR/MOR antagonist, while the L-Trp isomer exhibited agonist activity at the MOR. nih.govencyclopedia.pub This suggests that the orientation of the tryptophan side chain is a key determinant of whether the peptide stabilizes an active or inactive state of the receptor. Alanine (B10760859) scanning mutagenesis studies on related peptides have further underscored the importance of specific residues, where substitution of certain amino acids can convert a peptide from an antagonist to an agonist. nih.gov

Ligand-induced conformational changes can be subtle or dramatic, involving shifts in secondary structural elements of the receptor. nih.govresearchgate.net These changes ultimately dictate the receptor's ability to interact with downstream signaling partners like G-proteins. The specific interactions between the peptide's key residues and the receptor's binding pocket dictate the precise nature of this conformational change. nih.gov

Modulation of Protein-Protein Interactions (PPIs) by c[L-Phe-D-pro-L-Tyr-D-trp]

Cyclic peptides are recognized as effective modulators of protein-protein interactions (PPIs), which are often characterized by large and relatively flat binding surfaces that are challenging to target with traditional small molecules. acs.orgmdpi.com

The relatively large and conformationally constrained structure of cyclic peptides like c[L-Phe-D-pro-L-Tyr-D-trp] makes them well-suited to bind to the expansive and shallow interfaces involved in many PPIs. acs.org The defined three-dimensional structure allows for the presentation of multiple side chains in a specific spatial arrangement, mimicking the secondary structures (e.g., β-turns or helical segments) that often mediate natural PPIs. nih.gov

The D-proline residue is instrumental in inducing a β-turn, a common motif in protein recognition. nih.govmdpi.com This pre-organization reduces the entropic penalty of binding and allows for high-affinity interactions with flat protein surfaces. The aromatic residues (Phe, Tyr, Trp) can then engage with corresponding hydrophobic or aromatic patches on the target protein. nih.gov

c[L-Phe-D-pro-L-Tyr-D-trp] can modulate PPIs by either disrupting an existing interaction or stabilizing a protein complex.

Disruption: The peptide can act as a competitive inhibitor by binding to one of the protein partners at the interface, thereby preventing the formation of the natural protein-protein complex. This is often achieved by mimicking the key binding epitope of one of the partner proteins. nih.gov The affinity of the peptide for the target protein must be sufficient to outcompete the natural binding partner.

Stabilization: In some cases, a cyclic peptide can act as a "molecular glue," binding to a transient or weak protein-protein complex and stabilizing it. The peptide might achieve this by binding at the interface and making simultaneous contacts with both protein partners, effectively increasing the affinity of the interaction.

The specific mechanism depends on the target PPI and the precise mode of binding of c[L-Phe-D-pro-L-Tyr-D-trp]. Studies on related cyclic peptides have shown their ability to modulate PPIs involved in cancer, such as the interaction involving the oncoprotein c-Myc. science.gov

Peptide-Membrane Interactions and Mechanisms

The interaction of peptides with cellular membranes is a critical aspect of their biological activity, influencing their bioavailability, cellular uptake, and in some cases, their mechanism of action.

The amphipathic nature of many peptides, possessing both hydrophobic and hydrophilic regions, is a key determinant of their membrane interactions. mdpi.com The aromatic residues (Phe, Tyr, Trp) in c[L-Phe-D-pro-L-Tyr-D-trp] contribute to its hydrophobicity, facilitating insertion into the lipid bilayer. acs.org Tryptophan, in particular, has a high affinity for the interfacial region of the membrane. acs.org

The interaction typically begins with the adsorption of the peptide onto the membrane surface, often driven by electrostatic interactions if charged residues are present. acs.orgnih.gov Following initial binding, the peptide may insert into the lipid bilayer. This insertion can lead to a variety of outcomes, including:

Membrane Thinning and Expansion: The intercalation of the peptide into the bilayer can cause a local expansion and thinning of the membrane. nih.gov

Pore Formation: At higher concentrations, some peptides can self-assemble to form pores or channels in the membrane, leading to increased permeability and potential cell lysis. nih.gov

Translocation: Some peptides can cross the membrane without causing significant disruption, a process that is crucial for reaching intracellular targets.

Modes of Membrane Association for c[L-Phe-D-pro-L-Tyr-D-trp]

The association of c[L-Phe-D-pro-L-Tyr-D-trp] with a lipid membrane is a multifaceted process governed by the physicochemical properties of its constituent amino acids. The peptide's structure, featuring a constrained cyclic backbone and a combination of hydrophobic and amphipathic residues, suggests several potential modes of membrane interaction.

The primary drivers for membrane association are the three aromatic residues: L-Phenylalanine (Phe), L-Tyrosine (Tyr), and D-Tryptophan (Trp). These residues are known to function as membrane anchors. acs.orgnih.gov The hydrophobic phenyl ring of Phe, the indole (B1671886) ring of Trp, and the phenol (B47542) group of Tyr have a strong affinity for the nonpolar, acyl chain region of the lipid bilayer. nih.gov Molecular simulations and experimental studies on other aromatic-rich peptides show that Trp and Tyr residues preferentially localize at the membrane-water interface, where their indole and phenol groups can be positioned near the lipid headgroups while the hydrophobic parts are buried in the core. acs.orgnih.gov Phenylalanine, being more purely hydrophobic, tends to insert more deeply into the lipid core. nih.gov

The specific sequence of c[L-Phe-D-pro-L-Tyr-D-trp], with its alternating chirality and the presence of a D-Pro-L-Tyr motif, likely induces a β-turn structure. nih.gov This rigid turn orients the aromatic side chains in a defined spatial arrangement, creating an amphipathic topography. This amphipathicity is crucial for membrane binding, allowing the peptide to present a hydrophobic face towards the lipid core and a more polar face, containing the peptide backbone carbonyls and the Tyr hydroxyl group, towards the aqueous environment or the polar lipid headgroups.

Based on studies of other cyclic antimicrobial peptides like gramicidin (B1672133) S, a likely mode of association for c[L-Phe-D-pro-L-Tyr-D-trp] at low concentrations is adsorption onto the membrane surface in a "carpet" model. nih.gov In this state, the peptide would lie flat against the bilayer, maximizing the contact between its hydrophobic residues and the lipid core while minimizing the exposure of polar groups. nih.govacs.org This interaction can cause a thinning of the membrane as the peptide inserts into the interfacial region and displaces lipid headgroups. nih.govnih.gov

Conformational Changes of c[L-Phe-D-pro-L-Tyr-D-trp] in Membrane Environments

While cyclic peptides are conformationally more constrained than their linear counterparts, they are not entirely rigid. nih.govnih.gov The transition from a polar aqueous solution to the anisotropic environment of a lipid bilayer induces significant conformational changes in c[L-Phe-D-pro-L-Tyr-D-trp]. In an aqueous environment, the peptide might adopt a conformation that minimizes the exposure of its hydrophobic side chains to water. Upon encountering a membrane, a conformational switch is expected.

This change is driven by the hydrophobic effect, which favors the burial of the Phe, Tyr, and Trp side chains within the nonpolar membrane interior. This process is often accompanied by a structural reorganization of the peptide backbone to satisfy hydrogen bonding requirements. nih.gov The D-Pro-L-Pro motif, found in other cyclic peptides, is a potent inducer of β-hairpin structures, and the D-Pro-L-Tyr sequence in this peptide is expected to similarly stabilize a turn conformation that is crucial for its membrane-bound structure. nih.gov

Studies on other cyclic peptides, such as gramicidin S, have shown that the peptide's orientation can change depending on its concentration in the membrane. nih.gov At low peptide-to-lipid ratios, c[L-Phe-D-pro-L-Tyr-D-trp] would likely remain on the surface. However, as the concentration increases, peptides may self-assemble and reorient. Solid-state NMR studies on gramicidin S revealed that it can flip from a surface-bound state to an upright, transmembrane orientation, potentially forming an oligomeric β-barrel pore. nih.gov A similar concentration-dependent re-alignment could be a possibility for c[L-Phe-D-pro-L-Tyr-D-trp], which could lead to membrane permeabilization. This conformational plasticity is a key feature of many membrane-active peptides. nih.govnih.gov

Biophysical Techniques for Investigating Peptide-Membrane Interactions

A suite of powerful biophysical techniques is essential to elucidate the detailed mechanisms of interaction between c[L-Phe-D-pro-L-Tyr-D-trp] and lipid membranes. Each method provides unique insights into the peptide's binding, structure, and effect on the bilayer. mdpi.com

Fluorescence Correlation Spectroscopy (FCS): This technique measures fluctuations in fluorescence intensity to determine the concentration and diffusion coefficient of fluorescent molecules. researchgate.net The presence of intrinsic fluorophores, L-Tyrosine and D-Tryptophan, makes c[L-Phe-D-pro-L-Tyr-D-trp] an ideal candidate for label-free FCS studies. nih.gov By monitoring the peptide's diffusion, one can quantify its binding to lipid vesicles; a significant slowing of diffusion indicates membrane association. Furthermore, changes in the fluorescence properties of Trp, such as a blue shift in the emission maximum and changes in fluorescence lifetime upon membrane binding, provide information about the polarity of the Trp environment, indicating its insertion into the hydrophobic membrane core. researchgate.netnih.govacs.orgnih.gov

Solid-State NMR (ssNMR): Solid-state NMR is arguably the most powerful technique for determining the high-resolution structure and orientation of peptides within a native-like lipid bilayer environment. researchgate.netacs.orgmeihonglab.com By using macroscopically aligned lipid bilayers, ssNMR can provide orientational constraints that define the peptide's tilt and rotation relative to the membrane normal. nih.govresearchgate.net Isotopic labeling (e.g., with ¹⁵N in the backbone or ¹³C on specific side chains) allows for the precise determination of which parts of c[L-Phe-D-pro-L-Tyr-D-trp] are inserted into the membrane and their specific orientation. acs.org Studies on other cyclic peptides have successfully used ssNMR to distinguish between surface-bound states and transmembrane pore-forming structures, providing unprecedented atomic-level detail of the interaction. nih.govacs.org

Table 1: Biophysical Techniques for Studying c[L-Phe-D-pro-L-Tyr-D-trp]-Membrane Interactions

TechniquePrincipleInformation Yielded for c[L-Phe-D-pro-L-Tyr-D-trp]Relevant Citations
Fluorescence Correlation Spectroscopy (FCS)Analyzes fluctuations in fluorescence intensity from intrinsic Trp/Tyr residues diffusing through a confocal volume.- Binding affinity (Kd) to vesicles
  • Diffusion coefficient (membrane-bound vs. free)
  • Local concentration of peptide on the membrane
  • researchgate.netnih.gov
    Tryptophan Fluorescence SpectroscopyMeasures changes in the emission spectrum of the intrinsic D-Trp residue upon change in environment polarity.- Depth of insertion (blue shift of emission max)
  • Accessibility of Trp to quenchers
  • Conformational changes affecting the Trp environment
  • acs.orgnih.govcdnsciencepub.com
    X-ray Diffraction (XRD)Scattering of X-rays by ordered molecular structures, such as stacked lipid bilayers.- Changes in membrane thickness (thinning/thickening)
  • Effects on lipid packing and lateral organization
  • Detection of peptide-induced crystalline phases in the membrane
  • nih.govnih.govtandfonline.comnist.gov
    Solid-State NMR (ssNMR)Measures nuclear spin interactions in non-tumbling (solid-like) samples, such as peptides in membranes.- Atomic-resolution 3D structure in the membrane
  • Precise orientation (tilt/rotation) relative to the bilayer
  • Depth of insertion of specific residues
  • Peptide dynamics and oligomeric state
  • nih.govacs.orgresearchgate.netacs.orgmeihonglab.com

    Computational and Artificial Intelligence Driven Approaches in C L Phe D Pro L Tyr D Trp Research

    In Silico Library Design and Virtual Screening for Cyclic Peptide Analogues

    The discovery of novel bioactive peptides is often a resource-intensive process. Computational approaches, specifically in silico library design and virtual screening, offer a streamlined alternative to traditional high-throughput screening. mdpi.com These methods allow for the rapid evaluation of vast numbers of potential peptide analogues before committing to their chemical synthesis and experimental testing. mdpi.com

    The process begins with the design of a virtual library, which can be constructed by systematically modifying a lead compound like c[L-Phe-D-pro-L-Tyr-D-trp]. Modifications can include substituting constituent amino acids with natural or non-natural alternatives, altering stereochemistry (e.g., switching between L- and D-amino acids), or introducing chemical modifications to the backbone or side chains. mdpi.com For instance, a virtual library based on the c[L-Phe-D-pro-L-Tyr-D-trp] scaffold could be generated by replacing the L-Phenylalanine at position 1 with other aromatic residues like Tyrosine or Tryptophan, or with aliphatic residues to probe the importance of aromaticity for a specific biological activity. acs.org

    Once the virtual library is created, structure-based virtual screening (SBVS) is often employed. This technique relies on knowing the three-dimensional structure of the biological target. mdpi.com Each peptide analogue in the library is "docked" into the target's binding site computationally to predict its binding orientation and affinity. mdpi.comnih.gov Ligand-based virtual screening (LBVS) is an alternative approach used when the target structure is unknown. LBVS identifies new candidates by comparing their properties to those of known active ligands. mdpi.com These screening campaigns filter the library down to a manageable number of high-priority candidates for synthesis and in vitro validation. nih.gov The inclusion of D-amino acids, as seen in c[L-Phe-D-pro-L-Tyr-D-trp], is a key strategy in library design to enhance metabolic stability, and in silico screening provides a cost-effective way to explore these possibilities. mdpi.com

    Table 1: Example of a Virtual Library Design Strategy for c[L-Phe-D-pro-L-Tyr-D-trp] Analogues This table is for illustrative purposes and does not represent actual experimental data.

    Position in ScaffoldOriginal ResidueExample Modifications for Virtual LibraryRationale for Modification
    1L-PheL-Tyr, L-Trp, L-Nal(2')Explore impact of different aromatic side chains on binding. mdpi.com
    2D-ProD-Ala, Gly, D-PipModulate backbone rigidity and turn propensity. researchgate.net
    3L-TyrL-Phe, L-His, L-AlaAssess the necessity of the hydroxyl group for hydrogen bonding.
    4D-TrpD-Phe, D-Tyr, D-BtaInvestigate the role of the indole (B1671886) group and explore bioisosteric replacements. mdpi.com

    Predictive Modeling of c[L-Phe-D-pro-L-Tyr-D-trp] Structures and Binding

    Understanding the three-dimensional conformation and binding mode of c[L-Phe-D-pro-L-Tyr-D-trp] is fundamental to elucidating its mechanism of action and designing improved analogues.

    Deep learning (DL) has revolutionized protein structure prediction, and these tools are now being adapted for the unique challenges of cyclic peptides. nih.govnih.gov AlphaFold, a state-of-the-art DL network, has been successfully modified for cyclic peptide structure prediction by implementing a "cyclic offset" in its positional encoding, which informs the model that the peptide's N- and C-termini are connected. nih.govresearchgate.net

    This modified approach, sometimes termed AfCycDesign, can predict the structures of native cyclic peptides from their sequence alone with remarkable accuracy. researchgate.net Studies have shown that for a majority of tested cyclic peptides, predictions match experimentally determined structures with a root mean squared deviation (RMSD) of less than 1.5 Å. nih.govnih.gov The confidence of these predictions is often measured by a pLDDT score; a high score (e.g., > 0.85) indicates a reliable prediction. nih.gov While these models have shown great success for peptides composed of canonical L-amino acids, their application to sequences containing D-amino acids, such as the D-Pro and D-Trp in c[L-Phe-D-pro-L-Tyr-D-trp], is an area of ongoing development. nih.govbiorxiv.org Nevertheless, these tools provide an unprecedented ability to generate structural hypotheses for novel cyclic peptides before their synthesis. researchgate.net

    Table 2: Reported Performance of AlphaFold Modified for Cyclic Peptides Based on published data for general cyclic peptide prediction.

    MetricReported Value/ResultSignificanceSource
    Prediction Accuracy 36 out of 49 cases with pLDDT > 0.85 had RMSD < 1.5 Å to the native structure.Demonstrates high accuracy for high-confidence predictions. nih.gov
    Overall Success Rate 50 out of 80 sequences were predicted with RMSD < 1.5 Å and pLDDT > 0.7.Shows broad applicability and good performance across a diverse set of cyclic peptides. nih.gov
    Design Success X-ray crystal structures for 7 diverse designed sequences matched models with RMSD < 1.0 Å.Highlights the atomic-level accuracy of the design process enabled by the prediction tool. nih.gov

    Molecular docking is a computational technique used to predict the preferred binding mode of a ligand, such as c[L-Phe-D-pro-L-Tyr-D-trp], within the active site of a target protein. brazilianjournals.com.br The process involves sampling a vast number of possible orientations and conformations of the peptide within the binding pocket and then using a scoring function to rank them based on estimated binding affinity. nih.gov For example, docking studies on the similar cyclic peptide cyclo(L-pro-L-tyr) against the estrogen receptor alpha identified key hydrogen bond and hydrophobic interactions with specific amino acid residues like LEU46, GLY521, and PHE404. brazilianjournals.com.br Such an analysis for c[L-Phe-D-pro-L-Tyr-D-trp] would reveal its likely binding pose and highlight which of its residues (e.g., the aromatic rings of Phe and Tyr or the indole of Trp) are critical for interaction. asm.org

    Complementary to docking is binding site prediction, which aims to identify potential binding pockets on a protein's surface. oup.com These methods analyze the protein's surface for features that are common to interaction sites, such as geometric shape (pockets or grooves), hydrophobicity, and electrostatic potential. oup.com Identifying a likely binding site is a crucial first step for structure-based drug design, especially when no prior information about the ligand-protein interaction is available. oup.com

    Integration of Computational and Experimental Data for Rational Peptide Design

    The most powerful approach to peptide drug discovery is the iterative integration of computational modeling and experimental validation. mdpi.com This synergistic cycle allows for the rational design of peptides with improved properties, such as higher affinity, greater selectivity, or enhanced stability.

    A typical workflow begins with a computational step, such as using AlphaFold to design novel peptide scaffolds or virtual screening to identify promising analogues of a lead compound like c[L-Phe-D-pro-L-Tyr-D-trp]. nih.govresearchgate.net The top-ranked candidates from these in silico analyses are then synthesized and evaluated experimentally using techniques like radioligand binding assays to determine affinity or functional assays to measure efficacy. mdpi.com

    The experimental results provide crucial feedback for refining the computational models. nih.gov For instance, if a designed peptide shows lower-than-predicted affinity, the docking model can be adjusted, or the energy function can be refined. nih.gov This iterative process of design, synthesis, testing, and model refinement progressively improves the understanding of the structure-activity relationship (SAR). mdpi.com This approach was used to design D-peptide agonists of the GLP-2 receptor, where computational predictions of residue contributions to binding affinity were tested experimentally, leading to the creation of potent and stable analogues. acs.org

    Challenges in Sampling Conformational Space of Cyclic Peptides

    Despite being more conformationally constrained than their linear counterparts, cyclic peptides like c[L-Phe-D-pro-L-Tyr-D-trp] can still adopt a wide range of different three-dimensional shapes in solution. biorxiv.org Accurately mapping this conformational landscape is a significant computational challenge. The flexibility of the peptide means it exists as an ensemble of interconverting structures, and its biological activity may depend on its ability to adopt a specific "bioactive" conformation to bind its target. biorxiv.orgbiorxiv.org

    Conventional molecular dynamics (cMD) simulations are often insufficient for exploring the full conformational space because different conformations can be separated by high energy barriers, which the simulation may not have enough time or energy to cross. biorxiv.org This can lead to inadequate sampling, where the simulation gets trapped in a local energy minimum and fails to find other relevant structures, including the bioactive one. acs.org

    To overcome this, researchers use enhanced sampling techniques. biorxiv.org Methods like accelerated Molecular Dynamics (aMD) and Replica Exchange Molecular Dynamics (REMD) are designed to more efficiently cross energy barriers and explore a wider range of conformations. biorxiv.orgacs.org Another major challenge is the exponential growth of the conformational space as the peptide size increases, which makes exhaustive sampling intractable for larger macrocycles. plos.org The presence of non-standard residues like D-amino acids further complicates the parameterization of the force fields used in these simulations, demanding careful validation to ensure the accuracy of the models. plos.org

    Table 3: Comparison of Conformational Sampling Methods for Cyclic Peptides

    MethodPrincipleAdvantagesChallenges
    Conventional MD (cMD) Simulates atomic motion over time based on classical mechanics.Computationally less expensive than enhanced methods; good for local refinement.Often gets trapped in local energy minima; insufficient for exploring large conformational landscapes. biorxiv.org
    Accelerated MD (aMD) Adds a bias potential to the system to reduce energy barriers.Efficiently samples large portions of conformational space. acs.orgCan introduce "energetic noise" that may obscure subtle conformational differences; computationally expensive. acs.org
    Replica Exchange MD (REMD) Runs multiple parallel simulations (replicas) at different temperatures and periodically exchanges them.Very effective at overcoming high energy barriers and achieving thorough sampling.Requires significant computational resources, scaling with the number of replicas. biorxiv.org
    Monte Carlo (MC) with Kinematic Loop Closure Uses random sampling of torsional angles combined with algorithms to ensure the peptide ring remains closed.Efficient for exploring backbone conformations without the overhead of full MD.May not accurately represent the thermodynamics or kinetics of conformational changes. biorxiv.org

    Future Directions and Emerging Research Avenues for C L Phe D Pro L Tyr D Trp Studies

    Development of Novel Cyclization Chemistries and Peptide Scaffolds

    The synthesis of cyclic tetrapeptides (CTPs) like c[L-Phe-D-pro-L-Tyr-D-trp] is a significant chemical challenge due to the high ring strain inherent in these 12-membered rings. nih.gov This strain often leads to low yields and the formation of undesired side products such as cyclic dimers and oligomers. nih.gov Consequently, a major focus of future research is the development of more efficient and versatile cyclization methodologies.

    Traditional cyclization is often performed under high-dilution conditions to favor intramolecular reactions, but this can result in impractically slow reaction rates. nih.gov To overcome these limitations, researchers are exploring a variety of innovative strategies. Methodologies such as the use of reversible pseudoproline protecting groups, on-resin cyclization techniques, and sophisticated ring contraction strategies have been developed to improve access to CTPs. acs.orgnih.gov The success of these methods often depends on factors like the specific amino acid sequence, reaction temperature, solvent, and the choice of coupling reagents. acs.orgnih.gov

    One promising new approach is the "CyClick" chemistry, a two-step process that avoids oligomerization. nih.gov This method first involves the formation of a less-strained 15-atom cyclic imine intermediate, which then undergoes a chemoselective ring contraction to yield the desired 12-atom cyclic tetrapeptide. nih.gov This strategy has proven effective for synthesizing highly strained head-to-tail cyclic peptides with various reactive amino acid side chains. nih.gov Another innovative technique involves a palladium-catalyzed C–H activation process to create a covalent staple between tryptophan and phenylalanine or tyrosine residues, offering a direct method to form constrained peptide architectures. nih.gov

    The table below summarizes some of the key synthetic strategies being explored for the synthesis of cyclic tetrapeptides.

    Cyclization StrategyDescriptionAdvantagesChallenges
    High Dilution The linear peptide precursor is added slowly to a large volume of solvent to favor intramolecular cyclization over intermolecular polymerization.Simple concept.Very slow reaction rates; requires large solvent volumes; often low yields.
    On-Resin Cyclization The peptide is cyclized while still attached to the solid-phase resin, leveraging pseudo-dilution effects to minimize oligomerization.Higher effective concentration; easier purification.Resin effects can hinder cyclization; sequence-dependent success. acs.orgnih.gov
    Ring Contraction A larger, less-strained cyclic intermediate is formed first and then chemically contracted to the desired smaller ring size.Overcomes high ring strain of direct cyclization. researchgate.netRequires multi-step synthesis; auxiliary groups may be needed. researchgate.net
    CyClick Chemistry Involves the formation of a 15-atom cyclic imine followed by an intramolecular ring contraction to the 12-atom tetrapeptide.Exclusively intramolecular; avoids oligomers; chemoselective. nih.govRequires specific precursor design (peptide aldehyde). nih.gov
    C-H Activation Stapling A metal catalyst (e.g., Palladium) is used to form a direct covalent bond between the side chains of two amino acid residues, such as Trp and Phe/Tyr.Creates novel, constrained architectures; can be performed in one step. nih.govCatalyst sensitivity to certain amino acids (e.g., Met, Cys); requires specific iodo-precursors. nih.gov

    Future research will likely focus on refining these methods and developing new catalysts and reaction conditions to make the synthesis of diverse CTP scaffolds, including analogs of c[L-Phe-D-pro-L-Tyr-D-trp], more routine and scalable.

    Advanced Biophysical Characterization Methodologies for Complex Peptide Systems

    A deep understanding of the three-dimensional structure and dynamic behavior of c[L-Phe-D-pro-L-Tyr-D-trp] is essential for elucidating its mechanism of action and for rational drug design. The conformational rigidity of cyclic peptides is a key determinant of their biological activity and pharmacokinetic properties. nih.gov Emerging research is focused on applying a suite of advanced biophysical techniques to characterize these complex systems with unprecedented detail.

    Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for studying the solution-state structure and dynamics of cyclic peptides. nih.gov Multidimensional NMR experiments can reveal through-bond and through-space correlations, providing data to calculate detailed 3D structures and identify conformational exchange processes. nih.gov Complementing this is X-ray crystallography, which provides high-resolution snapshots of the peptide's structure in the solid state, offering insights into preferred backbone conformations and intermolecular interactions. nih.gov

    Beyond these foundational methods, other techniques are providing new layers of information. Circular Dichroism (CD) spectroscopy is used to assess the secondary structure content, such as the presence of β-turns, which are common motifs in cyclic tetrapeptides. nih.gov For studying interactions with biological targets, Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) are powerful tools for quantifying binding affinities (K D values) and kinetics. researchgate.net

    Computational modeling and molecular dynamics (MD) simulations are becoming increasingly integrated with experimental data. researchgate.net Docking simulations can predict how a peptide like c[L-Phe-D-pro-L-Tyr-D-trp] might bind to a protein target, while MD simulations can explore its conformational landscape and the stability of peptide-protein complexes over time. researchgate.netresearchgate.net

    The following table outlines key biophysical methods and their applications in the study of cyclic peptides.

    MethodologyInformation ProvidedApplication to c[L-Phe-D-pro-L-Tyr-D-trp]
    NMR Spectroscopy Solution-state 3D structure, conformational dynamics, intramolecular hydrogen bonds. nih.govDetermining the dominant conformation in a physiological-like environment.
    X-ray Crystallography Solid-state 3D structure at atomic resolution, packing interactions. nih.govRevealing precise bond angles and the stable conformation in a crystal lattice.
    Circular Dichroism (CD) Secondary structure elements (e.g., β-turns, random coil). nih.govAssessing conformational changes upon solvent variation or target binding.
    Mass Spectrometry (MS) Molecular weight verification, fragmentation patterns for structural clues.Confirming identity and purity; used in conjunction with other techniques for structural analysis.
    Microscale Thermophoresis (MST) Binding affinity (K D ) in solution. researchgate.netQuantifying the strength of interaction with a potential biological target.
    Computational Modeling Predicted binding modes, interaction energies, conformational flexibility. researchgate.netGuiding rational design of analogs with improved affinity and selectivity.

    The synergistic application of these advanced methodologies will be crucial for building a comprehensive structure-activity relationship (SAR) profile for c[L-Phe-D-pro-L-Tyr-D-trp] and its derivatives.

    Integration of Multi-Omics and Bioinformatics in Peptide Discovery

    The future of peptide-based drug discovery, including for compounds like c[L-Phe-D-pro-L-Tyr-D-trp], lies in the integration of multi-omics and bioinformatics. These approaches provide a systems-level understanding of disease, enabling the identification of novel targets and the design of highly specific therapeutic agents. maastrichtuniversity.nlnih.gov

    Multi-omics, which encompasses genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the molecular changes that occur in a diseased state. maastrichtuniversity.nl By analyzing these comprehensive datasets, researchers can pinpoint specific protein-protein interactions or signaling pathways that are dysregulated and represent viable targets for a cyclic peptide inhibitor. This data-driven approach moves beyond a single-target focus to a more nuanced understanding of complex disease biology. nih.gov

    Once a target is identified, technologies like mRNA display coupled with next-generation sequencing (NGS) can be used to screen massive libraries of cyclic peptides (up to 10¹³ variants) to find high-affinity binders. rsc.org Bioinformatics plays a critical role in analyzing the vast amount of sequence data generated from these screens. Statistical analysis of peptide enrichment can rapidly identify not only potent binders but also peptides with specific selectivity profiles, distinguishing between closely related protein family members. rsc.org This combination of high-throughput screening and computational analysis dramatically accelerates the discovery of lead compounds.

    Furthermore, genome mining of natural sources, such as plants, combined with metabolomics and proteomics, is an emerging strategy for discovering novel cyclic peptide scaffolds. umich.edu This approach bypasses the need for traditional bioactivity-guided fractionation and can uncover entirely new chemical diversity for therapeutic development. umich.edu

    The table below details the role of different omics disciplines in the context of cyclic peptide research.

    Omics FieldRole in Peptide Discovery and Development
    Genomics Identifies genetic mutations or variations associated with disease, suggesting potential therapeutic targets.
    Transcriptomics Reveals changes in gene expression in disease states, highlighting pathways that could be modulated by a peptide. nih.gov
    Proteomics Directly identifies changes in protein levels and post-translational modifications, pinpointing dysregulated protein-protein interactions as targets. umich.edu
    Metabolomics Analyzes metabolite profiles to understand downstream effects of pathway dysregulation and potential peptide intervention. umich.edu
    Bioinformatics Integrates multi-omics data, analyzes sequencing results from library screens, and predicts peptide structure and function. rsc.org

    This integrated, data-rich approach promises to streamline the pipeline from target discovery to the development of clinically relevant peptides based on the c[L-Phe-D-pro-L-Tyr-D-trp] scaffold.

    Exploration of c[L-Phe-D-pro-L-Tyr-D-trp] as a Tool for Fundamental Biological Pathway Interrogation

    Beyond its direct therapeutic potential, c[L-Phe-D-pro-L-Tyr-D-trp] and its analogs are valuable tools for basic research. As conformationally constrained molecules, cyclic peptides can act as highly specific chemical probes to dissect complex biological pathways. nih.gov Their enhanced stability and high affinity for targets allow them to modulate specific protein-protein interactions (PPIs) with minimal off-target effects, a common challenge with small molecule inhibitors. nih.govnih.gov

    The constituent amino acids of c[L-Phe-D-pro-L-Tyr-D-trp]—phenylalanine, tyrosine, and tryptophan—are central to numerous biological processes. They are the aromatic amino acids synthesized in plants and microbes via the shikimate pathway and serve as precursors to a vast array of specialized metabolites, including phenylpropanoids, as well as being essential components of proteins. researchgate.netnih.gov A tool compound based on this peptide could be used to probe the enzymes and receptors involved in these metabolic and signaling networks.

    For example, a labeled version of c[L-Phe-D-pro-L-Tyr-D-trp] could be used in chemical proteomics experiments to pull down its binding partners from cell lysates, thereby identifying its direct biological targets. Once a target is validated, the peptide can be used to interrogate its function in living cells, for instance, by studying how its application affects downstream signaling events or metabolic fluxes. The inclusion of a D-proline residue is known to induce stable β-hairpin structures, a motif that can be engineered to specifically inhibit challenging targets like SH2 domains or other PPI interfaces. nih.gov

    By using such a precise tool, researchers can answer fundamental questions about cellular signaling, validate new drug targets, and elucidate the molecular mechanisms of disease.

    The table below lists potential areas of biological investigation where a probe based on c[L-Phe-D-pro-L-Tyr-D-trp] could be applied.

    Biological Pathway/ProcessRationale for InterrogationPotential Application of the Peptide Probe
    Protein-Protein Interactions (PPIs) Many diseases are driven by aberrant PPIs, which are difficult to target with small molecules.Design analogs to specifically disrupt a disease-relevant PPI, clarifying its role in the signaling cascade.
    Aromatic Amino Acid Signaling Receptors or enzymes may specifically recognize Phe, Tyr, or Trp motifs.Act as an antagonist or agonist at a receptor that recognizes aromatic residues to study its downstream effects.
    Phenylpropanoid Biosynthesis This pathway is crucial in plants and involves enzymes that process phenylalanine and tyrosine. mdpi.comIn plant biology research, used to inhibit a key enzyme in the pathway to study metabolic flux and regulation. researchgate.net
    Kinase/Phosphatase Signaling The tyrosine residue can be phosphorylated, suggesting a potential role in modulating phosphorylation-dependent signaling.A phospho-tyrosine version could be synthesized to probe the function of specific phosphatases or SH2 domain-containing proteins.

    The development of c[L-Phe-D-pro-L-Tyr-D-trp] as a chemical probe represents a powerful strategy to advance our fundamental understanding of biology, complementing its potential as a future therapeutic agent.

    Q & A

    Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions for this compound?

    • Application Example :
    • Novelty : Explore unstudied post-translational modifications of endogenous analogs.
    • Feasibility : Pilot studies using CRISPR-edited cell lines to assess target specificity .

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